molecular formula C7H5BrFNO2 B151992 1-(Bromomethyl)-2-fluoro-4-nitrobenzene CAS No. 127349-56-8

1-(Bromomethyl)-2-fluoro-4-nitrobenzene

Cat. No. B151992
M. Wt: 234.02 g/mol
InChI Key: TWQCQFRJJOQBRP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a chemical compound that is part of a broader class of nitroaromatic compounds, which are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. The compound also contains bromine and fluorine substituents, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related bromo-nitrobenzene compounds has been explored in various studies. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene was achieved from bromobenzene by nitration in water, yielding a high purity product . Another study reported the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination processes . Additionally, 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, was prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These studies provide insights into the synthetic routes that could be adapted for the synthesis of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene, a compound with a similar substitution pattern, were investigated using FT-IR and FT-Raman spectroscopy, supported by DFT calculations . The study provided detailed information on the influence of bromine and fluorine atoms on the geometry and vibrational modes of the benzene ring. This information can be extrapolated to understand the molecular structure of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.

Chemical Reactions Analysis

The electrochemical reduction of 1-bromo-4-nitrobenzene has been studied, demonstrating the formation of arylzinc compounds via an EC mechanism, where the nitro compound is first reduced to a radical anion . This radical anion then reacts with a zinc electrode to form arylzinc products. The reactivity of the radical anion of 1-bromo-4-nitrobenzene was also shown to be enhanced in a room temperature ionic liquid, leading to the formation of nitrobenzene radical anion and bromide ions . These studies suggest potential pathways for chemical reactions involving 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzene derivatives can be inferred from studies on similar compounds. For example, the electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies of 1-bromo-3-fluorobenzene, were analyzed using time-dependent DFT (TD-DFT) . The thermodynamic properties at different temperatures were also calculated, providing insights into the standard heat capacities, entropies, enthalpy changes, and their correlation with temperature. These properties are crucial for understanding the behavior of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene under various conditions.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, involves reactions with nitric acid, followed by confirmation through X-ray crystallography and various spectroscopic techniques. This process demonstrates the feasibility of synthesizing complex nitrobenzene derivatives (Sweeney, McArdle, & Aldabbagh, 2018).

Development of Imaging Agents

  • In the development of imaging agents, compounds like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) have been synthesized using related fluoro-nitrobenzene compounds. This showcases the potential of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene in the field of medical imaging (Klok, Klein, Herscheid, & Windhorst, 2006).

Intermediate in Pharmaceutical Synthesis

  • The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide (a medication for treating arrhythmia), illustrates the importance of bromo-fluoro-nitrobenzene compounds in pharmaceutical manufacturing (Guang-xin, 2006).

Improved Synthesis Techniques

  • Improved synthesis methods for compounds like 1,4-bis(bromomethyl)-2-fluorobenzene, achieved through a series of reactions starting from p-xylene, highlight advancements in the production of bromo-fluoro-nitrobenzene derivatives (Yan-min, 2007).

Analysis of Structural Properties

  • Studies on compounds such as 1-(halomethyl)-3-nitrobenzene (halogen = Cl or Br) involve calculating anisotropic displacement parameters, offering insights into the structural intricacies of related bromo-fluoro-nitrobenzene molecules (Mroz, Wang, Englert, & Dronskowski, 2020).

Enhancement of Polymer Solar Cells

  • The addition of related compounds like 1-Bromo-4-Nitrobenzene (1-Br-4-NB) to polymer solar cells' active layers significantly enhances device performance, indicating the potential of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene in renewable energy technologies (Fu et al., 2015).

Safety And Hazards

Brominated compounds are known to pose certain safety and health hazards . They are often classified as flammable liquids and may cause skin irritation . They may also pose risks to the aquatic environment .

properties

IUPAC Name

1-(bromomethyl)-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQCQFRJJOQBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-fluoro-4-nitrobenzene

CAS RN

127349-56-8
Record name 1-(bromomethyl)-2-fluoro-4-nitrobenzene
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Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-2-fluoro-4-nitrobenzene (4.96 g, 32 mmol) and NBS (6.05 g, 34 mmol) in CCl4 (80 mL) was added BPO (0.39 g, 1.6 mmol). The mixture was heated at 68° C. for 5 h, then filtered and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=20:1) to give the title compound as a yellow solid (4.53 g, 60%).
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4.96 g
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6.05 g
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80 mL
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60%

Synthesis routes and methods II

Procedure details

To a solution of 2-Fluoro-1-methyl-4-nitro-benzene (1 g, 6.45 mmol) and sodium bromate (2.92 g, 19.33 mmol) in an EtOAc:water (12 mL:9 mL) mixture, is added dropwise via addition funnel a 3.85M solution of sodium bisulfite 5.20 mL, 19.33 mmol). The mixture is vigorously stirred for six days and then sodium bisulfite (10 mL) is added and organic layer separated and washed with aqueous saturated solution of sodium bicarbonate. The organic phase is dried with magnesium sulfate, filtered and evaporated at reduced pressure to afford a mixture of title compound and starting 2-fluoro-1-methyl-4-nitro-benzene in a 5:1 ratio (1H-NMR) which is used in the next step without further purification. ES+(m/z) 235 [M+H]).
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1 g
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2.92 g
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5.2 mL
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12 mL
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10 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-fluoro-1-methyl-4-nitrobenzene (1 g, 6.446 mmol) in carbon tetrachloride was added benzoyl peroxide (497 mg, 1.2847 mmol) and N-bromosuccinimide (1.377 g, 7.736 mmol). The reaction mixture was refluxed for 18 h, then cooled to room temperature. The mixture was dissolved in ethyl acetate, then washed with water and brine. The organic layer was dried over magnesium sulfate and filtered. The filtrate was removed in vacuo to obtain 1-(bromomethyl)-2-fluoro-4-nitrobenzene (1.335 g) as a crude.
Quantity
1 g
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reactant
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497 mg
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1.377 g
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Synthesis routes and methods V

Procedure details

To a cooled (0° C.) and stirred solution of DCM (100 mL) containing (2-fluoro-4-nitrophenyl)methanol (9 g, 52.6 mmol, 1 eq), triphenylphosphine (16.5 g, 63.1 mmol, 1.2 eq) was added followed by addition of NBS (11.24 g, 63.1 mmol, 1.2 eq), the mixture was allowed to warm to RT and stirred for 2 h. The DCM was evaporated under reduced pressure and the residue was purified by CC using PE/EtOAc (9:1) as eluent to get 1-(bromomethyl)-2-fluoro-4-nitrobenzene (10.50 g, 85%; TLC system: PE/EtOAc (7:3), Rf: 0.6).
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9 g
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16.5 g
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11.24 g
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YP Auberson, E Briard, D Sykes, J Reilly… - …, 2016 - Wiley Online Library
Ligand efficiency indices are widely used to guide chemical optimization in drug discovery, due to their predictive value in the early steps of optimization. At later stages, however, as …

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